molecular formula C7H16ClNO B13466502 1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride

1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride

Cat. No.: B13466502
M. Wt: 165.66 g/mol
InChI Key: VCMVNDYFCVQORD-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO It is a derivative of ethanol, featuring a cyclobutyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through a cyclization reaction involving suitable precursors.

    Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a precursor containing a leaving group.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Secondary or tertiary amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(1-(Methylamino)cyclobutyl)ethanol hydrochloride
  • 2-(Methylamino)ethanol

Comparison: 1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to similar compounds

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

1-cyclobutyl-2-(methylamino)ethanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-8-5-7(9)6-3-2-4-6;/h6-9H,2-5H2,1H3;1H

InChI Key

VCMVNDYFCVQORD-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1CCC1)O.Cl

Origin of Product

United States

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